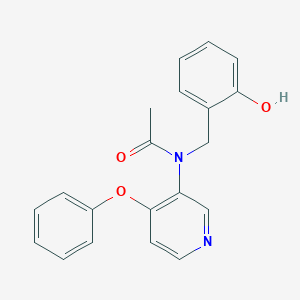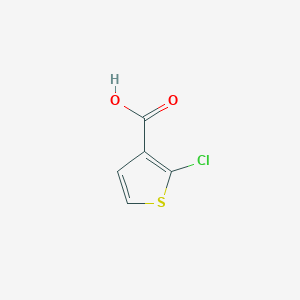
2-chlorothiophene-3-carboxylic Acid
概要
説明
2-chlorothiophene-3-carboxylic Acid, also known as this compound, is a useful research compound. Its molecular formula is C5H3ClO2S and its molecular weight is 162.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Reactions
- 2-Chlorothiophene derivatives are used in various chemical syntheses. For instance, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, obtained from 3-hydroxythiophene-2-carboxylate, are used in producing 3,5-dialkoxythiophene-2-carboxylic acids, which are then converted to ethers of thiotetronic and α-halogenothiotetronic acids in high yield (Corral & Lissavetzky, 1984).
- Another study demonstrates the synthesis of 4,5-Dichlorothiophene-2-Carboxylic Acid using N-chlorosuccinimide with high selectivity and yield. This method offers advantages such as mild reaction conditions and simplicity, making it suitable for industrial production (Wang, Ji, & Sha, 2014).
Catalysis and Organic Transformations
- Ruthenium-catalyzed oxidative vinylation of thiophene-2-carboxylic acids with alkenes involves directed C-H bond cleavage to produce 3-vinylated products. This method is also applicable to other heteroarene carboxylic acids (Ueyama et al., 2011).
- Rhodium-catalyzed C3-selective alkenylation of substituted thiophene-2-carboxylic acids enables effective coupling with alkenes without decarboxylation. This process is versatile, accommodating various substrates including brominated thiophenecarboxylic acids (Iitsuka et al., 2013).
Material Science and Polymers
- Research in material science involves the use of 2-chlorothiophene derivatives. For example, 3-Chlorothiophene was polymerized in mixed electrolytes to produce Poly(3-chlorothiophene) films with good conductivity. This study contributes to the development of conductive polymers (Xu et al., 2003).
Environmental and Analytical Applications
- The photochemical degradation of benzothiophene derivatives in aqueous solutions has been studied to understand the fate of crude oil components in ocean spills. This research is crucial in environmental science, particularly in the context of oil spill remediation (Andersson & Bobinger, 1996).
Crystallography and Structural Chemistry
- 2-Chlorothiophene derivatives are also significant in crystallography and structural chemistry. For instance, the crystal structure of a new polymorph of 1-benzothiophene-2-carboxylic acid has been determined, contributing to our understanding of molecular interactions in solid states (Dugarte-Dugarte et al., 2021).
作用機序
Action Environment
The action, efficacy, and stability of 2-chlorothiophene-3-carboxylic acid could be influenced by various environmental factors These might include the pH and composition of the biological milieu, the presence of other interacting molecules, and physical conditions such as temperature and pressure
Safety and Hazards
将来の方向性
Thiophene derivatives continue to attract interest due to their wide range of applications in medicinal chemistry, material science, and industrial chemistry . Future research may focus on developing safer and more efficient synthesis methods, exploring new applications, and understanding their mechanisms of action in more detail.
特性
IUPAC Name |
2-chlorothiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVPSOCOJRCNIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394798 | |
| Record name | 2-chlorothiophene-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53935-71-0 | |
| Record name | 2-chlorothiophene-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorothiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5-ol](/img/structure/B110649.png)

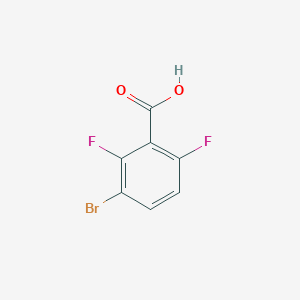
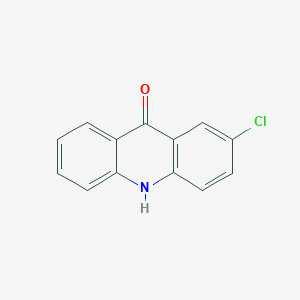


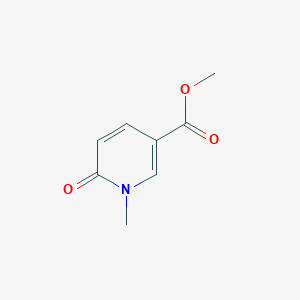
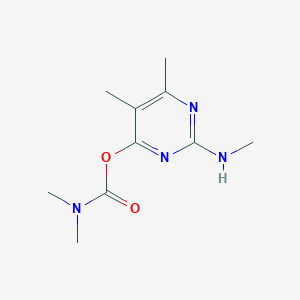

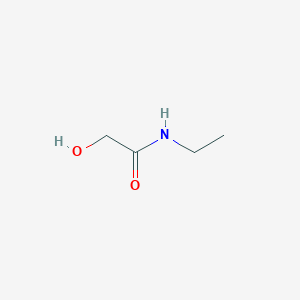
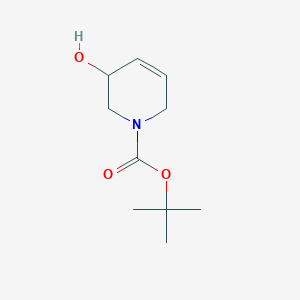
![1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea](/img/structure/B110716.png)
